Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate
Overview
Description
Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C11 H10 N2 O2 S . This compound is categorized under Esters .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazoles, such as this compound, involves the reaction of the 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbo-thioamide with the appropriate hydrazonoyl chlorides . This process results in a novel series of thiazoles carrying a 1,3,4-thiadiazole core .
Molecular Structure Analysis
The molecular structure of this compound was confirmed based on elemental and spectral analysis . The structures of the newly synthesized compounds were confirmed based on elemental and spectral analysis as well as their alternative syntheses .
Physical and Chemical Properties Analysis
Scientific Research Applications
Auxin Activities and Antiblastic Properties
Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate and its derivatives have been studied for their auxin activities, which relate to plant growth regulation. Although the auxin activities are not exceptionally high, certain compounds within this family exhibit antiblastic properties towards wheat germ, indicating potential agricultural applications (Yue et al., 2010).
Synthesis and Biomedical Applications
The compound is involved in the synthesis of a wide range of derivatives, showcasing its versatility in chemical reactions. These derivatives possess a spectrum of activities, including anti-inflammatory, antimicrobial, antibacterial, anticonvulsant, anticancer, antifungal, and plant growth regulation effects. The variety in biological activities showcases the compound's potential as a precursor in pharmaceutical research and development (Daoud et al., 2014).
Plant Growth Regulation
Novel derivatives of this compound have been synthesized, which show promising activities as plant growth regulators. These derivatives could be significant in agricultural chemistry, offering new avenues for crop yield improvement and plant health management (Song Xin-jian et al., 2006).
Antiglaucoma Activity
In the realm of medical chemistry, derivatives of this compound have been synthesized and tested for their inhibitory effects on isoenzymes involved in glaucoma, a severe eye condition. The derivatives exhibit potent inhibitory effects, indicating potential therapeutic applications in the treatment of glaucoma (Kasımoğulları et al., 2010).
Glutaminase Inhibition and Cancer Therapy
Derivatives of the compound have been synthesized and evaluated as inhibitors of glutaminase, an enzyme involved in cancer cell proliferation. These studies suggest that this compound derivatives could be potential candidates for cancer therapy, demonstrating the compound's significance in medicinal chemistry (Shukla et al., 2012).
Mechanism of Action
While the specific mechanism of action for Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate is not mentioned in the sources, it’s known that 1,3,4-thiadiazoles have been reported to possess various pharmacological activities . They have shown antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Future Directions
The future directions for research on Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate and similar compounds could involve further exploration of their pharmacological activities . Given their reported antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity , these compounds could be potential candidates for drug development.
Properties
IUPAC Name |
ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOSEAOBCVYOAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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